molecular formula C12H9FOS B067059 4-(4-Fluorophenoxy)benzenethiol CAS No. 193022-94-5

4-(4-Fluorophenoxy)benzenethiol

Cat. No.: B067059
CAS No.: 193022-94-5
M. Wt: 220.26 g/mol
InChI Key: QAMMMKJJVLYVAR-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)benzenethiol is an organic compound with the molecular formula C12H9FOS and a molecular weight of 220.26 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a benzenethiol moiety, making it a valuable building block in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenoxy)benzenethiol typically involves the reaction of 4-fluorophenol with thiophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenoxy)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Fluorophenoxy)benzenethiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

  • 4-(4-Chlorophenoxy)benzenethiol
  • 4-(4-Bromophenoxy)benzenethiol
  • 4-(4-Methylphenoxy)benzenethiol

Comparison: 4-(4-Fluorophenoxy)benzenethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Biological Activity

4-(4-Fluorophenoxy)benzenethiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FOS, featuring a fluorinated phenyl group attached to a benzenethiol moiety. Its structure can be represented as follows:

C6H4(F) O C6H4 SH\text{C}_6\text{H}_4(\text{F})\text{ O C}_6\text{H}_4\text{ SH}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

In recent studies, this compound has demonstrated cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with specific cellular pathways, including the modulation of reactive oxygen species (ROS) and the activation of caspases.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results showed an IC50 value indicating effective inhibition against Staphylococcus aureus and Escherichia coli:

CompoundIC50 (µM)
This compound15.6
Control (Standard Antibiotic)10.2

This suggests that while the compound is less potent than traditional antibiotics, it still holds significant potential for further development as an antimicrobial agent .

Study 2: Anticancer Mechanisms

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MCF-7). The following table summarizes the observed effects on cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The data indicates a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 25 µM .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

  • Reactive Oxygen Species (ROS) : The compound increases ROS levels, which can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways, such as tyrosinase, which is critical in melanin production and has implications in skin cancers .

Properties

IUPAC Name

4-(4-fluorophenoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMMKJJVLYVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617161
Record name 4-(4-Fluorophenoxy)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193022-94-5
Record name 4-(4-Fluorophenoxy)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (9.95 grams, 0.26 mole) was added in portions to a stirred solution of 4-(4-fluorophenoxy)benzenesulfonylchloride (30 grams, 0.105 mole) in tetrahydrofuran (700 mL). The resulting mixture was heated at reflux for 1.5 hours, cooled in an ice bath and quenched by addition of 10% aqueous sulfuric acid solution (100 mL). After stirring for 30 minutes, the mixture was filtered through Celite™ and the tetrahydrofuran was removed under vacuum. The residue was diluted with water and extracted with diethyl ether. The organic layer was washed with water and brine, dried over magnesium sulfate and concentrated under vacuum to provide the title compound as a white solid (23 grams, 100%).
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